N-(4-methylbenzyl)-N-(pyridin-2-yl)thiophene-2-carboxamide
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Overview
Description
N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylbenzylamine with 2-bromopyridine to form an intermediate, which is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the efficiency and cost-effectiveness of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor ligand. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved in these interactions can vary depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(4-METHYLPHENYL)-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE: This compound is structurally similar but lacks the benzyl group.
N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE: This compound lacks both the benzyl and methyl groups.
N-(4-METHYLPHENYL)THIOPHENE-2-CARBOXAMIDE: This compound lacks the pyridine ring.
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)THIOPHENE-2-CARBOXAMIDE is unique due to the presence of both the benzyl and pyridine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N2OS |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C18H16N2OS/c1-14-7-9-15(10-8-14)13-20(17-6-2-3-11-19-17)18(21)16-5-4-12-22-16/h2-12H,13H2,1H3 |
InChI Key |
IMWSKFLFWVIYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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